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Cat. No.: B12419022 Get Quote
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Introduction
Tedizolid is a second-generation oxazolidinone antibiotic approved for the treatment of acute

bacterial skin and skin structure infections (ABSSSI) caused by susceptible Gram-positive

bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Tedizolid

phosphate is the prodrug, which is rapidly converted to the active moiety, tedizolid, by

phosphatases in the body.[3][4] Pharmacokinetic (PK) analysis is crucial for optimizing dosing

regimens and ensuring therapeutic efficacy. The pharmacodynamic index that best correlates

with tedizolid's efficacy is the ratio of the area under the free drug concentration-time curve to

the minimum inhibitory concentration (fAUC/MIC).[1][5]

This application note provides a detailed protocol for the quantitative analysis of both total and

free tedizolid in plasma using Ultra-Performance Liquid Chromatography coupled with Tandem

Mass Spectrometry (UPLC-MS/MS). UPLC-MS/MS offers high sensitivity, specificity, and

throughput, making it the gold standard for bioanalytical studies.[6][7]

Pharmacokinetic Properties of Tedizolid
Tedizolid exhibits linear pharmacokinetics and has a high oral bioavailability of over 90%,

allowing for seamless transition between intravenous (IV) and oral administration without dose

adjustment.[2][3] Steady-state concentrations are typically achieved within three days of once-

daily dosing.[3][4] The drug is approximately 70% to 90% bound to plasma proteins.[2][8]
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Metabolism occurs primarily in the liver to an inactive sulfate conjugate, with about 82% of the

dose eliminated in feces and 18% in urine.[2]

Table 1: Pharmacokinetic Parameters of Tedizolid (200
mg Once Daily)

Parameter
Oral
Administration
(Single Dose)

Oral
Administration
(Multiple Dose)

IV
Administration
(Single Dose)

IV
Administration
(Multiple Dose)

Cmax (mg/L) 2.0 (± 0.7) 2.2 (± 0.6) 2.3 (± 0.6) 3.0 (± 0.7)

Tmax (h) 2.5 (1.0-8.0) 3.5 (1.0-6.0) 1.1 (0.9-1.5) 1.2 (0.9-1.5)

AUC (mg·h/L) 25.6 (± 6.0) 29.2 (± 6.1) 27.9 (± 4.0) 30.4 (± 5.7)

t1/2 (h) ~12 ~12 ~12 ~12

Vd (L) 67 - 80 67 - 80 67 - 80 67 - 80

Data compiled

from multiple

sources. Cmax,

AUC, and Vd are

presented as

mean (± SD).

Tmax is

presented as

median (range).

AUC is AUC0-∞

for single dose

and AUC0-24 for

multiple doses.

[2][3]
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The general procedure involves sample preparation to isolate tedizolid from the plasma matrix,

followed by chromatographic separation and mass spectrometric detection.
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Caption: General workflow for UPLC-MS/MS-based pharmacokinetic analysis of tedizolid.

Protocol 1: Quantification of Total Tedizolid in Human
Plasma
This protocol utilizes solid-phase extraction (SPE) for high-throughput sample cleanup.[5][7]

1. Materials and Reagents

Tedizolid and Tedizolid-d3 (internal standard, IS) reference standards.

LC-MS grade acetonitrile, methanol, and water.

LC-MS grade formic acid.

Human plasma (blank).

Solid-Phase Extraction (SPE) 96-well plates (e.g., Oasis HLB µElution).

2. Preparation of Standards and QC Samples

Stock Solutions: Prepare 1 mg/mL stock solutions of tedizolid and tedizolid-d3 in DMSO or

methanol.

Working Solutions: Serially dilute the stock solutions with 50% methanol to prepare working

solutions for calibration standards and quality control (QC) samples.[5]

Calibration Standards: Spike blank human plasma with working solutions to achieve final

concentrations ranging from 5 to 5000 ng/mL.[5][7]

QC Samples: Prepare QC samples at four levels: Lower Limit of Quantitation (LLOQ, 5

ng/mL), Low QC (15 ng/mL), Medium QC (250 ng/mL), and High QC (4000 ng/mL).[5]

3. Sample Preparation: Solid-Phase Extraction (SPE)
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Caption: Solid-Phase Extraction (SPE) workflow for tedizolid from plasma.

Step 1: Add internal standard (e.g., tedizolid-d3) to all plasma samples, calibrators, and QCs.
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Step 2: Pre-treat the plasma by adding an equal volume of 4% phosphoric acid.

Step 3: Condition and equilibrate the SPE plate wells according to the manufacturer's

protocol.

Step 4: Load the pre-treated plasma samples onto the SPE plate.

Step 5: Wash the wells to remove interfering substances.

Step 6: Elute tedizolid and the IS from the plate using an appropriate solvent (e.g.,

acetonitrile).

Step 7: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the

residue in the mobile phase for injection.

4. UPLC-MS/MS Instrumental Conditions
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Parameter Condition

UPLC System Waters ACQUITY UPLC or equivalent

Column
ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50

mm

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B 0.1% Formic Acid in Acetonitrile

Flow Rate 0.3 - 0.4 mL/min

Gradient
Optimized linear gradient (e.g., 5% to 95% B

over 2-3 minutes)

Injection Volume 2 - 5 µL

Column Temp. 40 °C

Mass Spectrometer Waters Xevo TQ or equivalent triple quadrupole

Ionization Mode Electrospray Ionization (ESI), Positive

Analysis Mode Multiple Reaction Monitoring (MRM)

Capillary Voltage ~3.0 kV

Desolvation Temp. ~600 °C[5]

MRM Transitions
Tedizolid: m/z 371.0 -> 343.1[5][6]Tedizolid-d3

(IS): m/z 374.1 -> 163.0[5]

Collision Energy ~18 V[5]

5. Data Analysis

Construct a calibration curve by plotting the peak area ratio of tedizolid to the internal

standard against the nominal concentration of the calibrators.

Apply a weighted (1/x) linear regression to fit the curve.[5]

Determine the concentration of tedizolid in the QC and unknown samples from the

regression equation.
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Protocol 2: Quantification of Free Tedizolid in Human
Plasma
This protocol requires an initial separation of the unbound drug from protein-bound drug using

equilibrium dialysis before quantification.[5][7]
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Caption: Workflow for free tedizolid analysis using equilibrium dialysis.
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1. Materials

In addition to materials in Protocol 1: Rapid Equilibrium Dialysis (RED) device or similar.

Phosphate-buffered saline (PBS).

2. Sample Preparation: Equilibrium Dialysis

Step 1: Add plasma samples to the donor chambers of the equilibrium dialysis plate.

Step 2: Add PBS to the corresponding receiver chambers.

Step 3: Seal the plate and incubate with gentle shaking at 37°C for a sufficient time to reach

equilibrium (e.g., 4-6 hours).

Step 4: After incubation, carefully collect the dialysate from the receiver chamber. This

sample contains the free (unbound) fraction of tedizolid.

3. Quantification

Step 1: Use the collected dialysate as the sample.

Step 2: Prepare calibration standards and QCs in PBS to match the sample matrix. A

suitable concentration range is 1.5 to 1500 ng/mL.[5][7]

Step 3: Proceed with the SPE cleanup (Protocol 1, Step 3) and UPLC-MS/MS analysis

(Protocol 1, Step 4) as described for total tedizolid.

Method Validation Summary
The described UPLC-MS/MS method should be fully validated according to regulatory

guidelines (e.g., FDA).[5] Key validation parameters are summarized below.

Table 2: Typical Method Validation Performance
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Parameter Total Tedizolid Free Tedizolid
Acceptance
Criteria

Linearity Range

(ng/mL)
5 - 5000 1.5 - 1500 r² > 0.99

LLOQ (ng/mL) 5 1.5

S/N > 10; Accuracy

±20%, Precision

<20%

Intra-batch Accuracy

(%)
-5.7 to 2.0 -1.9 to 5.3

±15% (±20% at

LLOQ)

Intra-batch Precision

(%CV)
≤ 8.9 ≤ 5.7

<15% (<20% at

LLOQ)

Inter-batch Accuracy

(%)
-1.6 to -1.2 0.9 to 2.8

±15% (±20% at

LLOQ)

Inter-batch Precision

(%CV)
≤ 7.2 ≤ 5.7

<15% (<20% at

LLOQ)

Recovery (%) > 92.3 > 85.3
Consistent and

reproducible

Matrix Effect (%) 102.6 - 105.0 94.0 - 102.1

Minimal ion

suppression/enhance

ment

Validation data based

on a representative

study.[5][7]

Conclusion
This application note provides robust and detailed protocols for the quantification of total and

free tedizolid in plasma using UPLC-MS/MS. The method demonstrates high sensitivity,

accuracy, and precision, fulfilling regulatory requirements for bioanalytical method validation.[5]

Its successful application is essential for conducting pharmacokinetic studies, supporting
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clinical trials, and implementing therapeutic drug monitoring to optimize patient outcomes with

tedizolid therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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